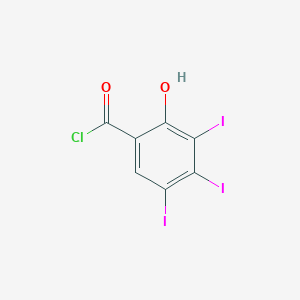

2-Hydroxy-3,4,5-triiodobenzoyl chloride

CAS No.: 79543-51-4

Cat. No.: VC19347805

Molecular Formula: C7H2ClI3O2

Molecular Weight: 534.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79543-51-4 |

|---|---|

| Molecular Formula | C7H2ClI3O2 |

| Molecular Weight | 534.25 g/mol |

| IUPAC Name | 2-hydroxy-3,4,5-triiodobenzoyl chloride |

| Standard InChI | InChI=1S/C7H2ClI3O2/c8-7(13)2-1-3(9)4(10)5(11)6(2)12/h1,12H |

| Standard InChI Key | GPLZGMJYXHSTRH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C(=C1I)I)I)O)C(=O)Cl |

Introduction

Chemical Structure and Physical Properties

The molecular structure of 2-hydroxy-3,4,5-triiodobenzoyl chloride is defined by a benzene ring substituted with three iodine atoms at the 3rd, 4th, and 5th positions, a hydroxyl group at the 2nd position, and an acyl chloride group at the 1st position. The compound’s SMILES notation, , reflects this arrangement. The iodine atoms contribute significantly to its molecular weight (534.25 g/mol) and density, while the acyl chloride group enhances its reactivity.

Synthesis Methods

The synthesis of 2-hydroxy-3,4,5-triiodobenzoyl chloride typically involves electrophilic aromatic substitution (EAS) to introduce iodine atoms onto a pre-functionalized benzene ring. A common approach begins with the iodination of 2-hydroxybenzoic acid derivatives. For example:

-

Initial Iodination:

-

2-hydroxybenzoic acid undergoes iodination using iodine monochloride (ICl) or a mixture of iodine and nitric acid to introduce iodine atoms at specific positions.

-

-

Chlorination:

-

The carboxylic acid group is converted to an acyl chloride using thionyl chloride () or phosphorus pentachloride ().

-

This method ensures selective iodination while preserving the acyl chloride functionality. Alternative routes may involve protecting group strategies to prevent unwanted side reactions during iodination.

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by two functional groups: the acyl chloride and the hydroxyl group.

Acyl Chloride Reactivity:

The acyl chloride group () undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. For instance:

This reactivity is critical for derivatizing the compound into biologically active molecules or polymer precursors.

Iodine-Mediated Electrophilic Reactions:

The electron-withdrawing iodine atoms activate the benzene ring toward electrophilic substitution. For example, nitration or sulfonation reactions occur preferentially at the remaining unsubstituted positions (if any).

Comparison with Structurally Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume